molecular formula C11H13N3O4 B5086519 1-(3,4-dinitrophenyl)piperidine

1-(3,4-dinitrophenyl)piperidine

Cat. No.: B5086519
M. Wt: 251.24 g/mol
InChI Key: DOOCCAPDLAKHML-UHFFFAOYSA-N
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Description

1-(3,4-Dinitrophenyl)piperidine is a chemical compound with the molecular formula C11H13N3O4, offered as a high-purity material for research and development purposes . This compound belongs to a class of dinitrophenyl-derived chemicals that have established utility in various scientific fields. A closely related isomer, 1-(2,4-dinitrophenyl)piperidine, is documented as a reagent in organic synthesis and serves as a precursor for developing polypeptide-based antimicrobial agents . Researchers value these compounds for studying nucleophilic aromatic substitution (SNAr) reaction mechanisms, as evidenced by kinetic investigations of similar structures with piperidine in different solvent systems . The structural motif of the dinitrophenyl group attached to a heterocyclic amine provides a valuable scaffold in medicinal chemistry and chemical biology. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not certified for human consumption or for use in diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it may pose hazards such as skin and eye irritation .

Properties

IUPAC Name

1-(3,4-dinitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-13(16)10-5-4-9(8-11(10)14(17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOCCAPDLAKHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dinitrophenyl)piperidine typically involves the nitration of phenylpiperidine derivatives. One common method is the nitration of 1-phenylpiperidine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the 3 and 4 positions of the phenyl ring. The reaction mixture is then neutralized, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

1-(3,4-dinitrophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically lead to the formation of nitro-substituted aromatic compounds.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride. The major products of these reactions are the corresponding amines.

    Substitution: The nitro groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides. The major products formed are substituted phenylpiperidine derivatives.

Scientific Research Applications

1-(3,4-dinitrophenyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. The nitro groups can be reduced to amines, which can then be labeled with fluorescent or radioactive tags.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Piperidine derivatives are known for their pharmacological activities, including analgesic and antipsychotic effects.

    Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(3,4-dinitrophenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the phenyl ring can undergo reduction to form amines, which can then interact with biological molecules. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[3-(3,4-Methylenedioxyphenyl)-2-(E)-propenoyl]piperidine ()

  • Substituents: Methylenedioxyphenyl (electron-rich) and propenoyl group.
  • Impact: The methylenedioxy group enhances π-π interactions and metabolic stability, contributing to larvicidal activity (LD50 = 1.07 µg/mg) .

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine ()

  • Substituents : Methoxy (electron-donating) and nitro (electron-withdrawing) groups.
  • Impact : The mixed electronic effects alter solubility and binding affinity compared to the purely electron-deficient 3,4-dinitrophenyl analog. Methoxy groups may improve membrane permeability, whereas nitro groups enhance electrophilicity .

4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine ()

  • Substituents: Bulky diarylmethyl and chlorophenoxy groups.
  • Impact : The steric bulk and halogenated aryl groups improve target selectivity for calcium channels (17% blood pressure reduction at 10 mg/kg) . The dinitrophenyl group, while less bulky, may engage in stronger dipole-dipole interactions due to nitro groups.

Pharmacological Activity Comparisons

Larvicidal Activity

  • N-[3-(3,4-Methylenedioxyphenyl)-propenoyl]piperidine (LD50 = 1.07 µg/mg) and (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one (LD50 = 0.793 µg/mg) () exhibit potent activity against Spodoptera frugiperda larvae.
  • Inference : The dinitrophenyl analog’s electron-withdrawing groups may enhance interaction with larval enzymes or receptors, though its hydrophobicity could reduce bioavailability compared to methylenedioxy or trifluoromethoxy analogs.

Antihypertensive Activity

  • 4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine reduces blood pressure by 17% at 10 mg/kg ().

Opioid Receptor Selectivity

  • (2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine shows κ-opioid receptor selectivity (Ki = 0.24 nM) ().
  • Comparison : The nitro groups in this compound could mimic halogens in directing receptor binding but may introduce steric or electronic mismatches.

Nucleophilic Aromatic Substitution (NAS)

  • Nitro groups activate aromatic rings for NAS (). The 3,4-dinitro configuration in the target compound likely enhances reactivity compared to mono-nitro analogs (e.g., ).
  • Example: Piperidine reacts with 2,4-dinitrophenyl halides via NAS, though "element effects" (e.g., halogen leaving groups) are less pronounced in nitro-rich systems .

Natural Product Derivatives

  • Piperidine amides from Piper nigrum (e.g., 1-[1-Oxo-3(3,4-methylenedioxyphenyl)-2Z-propenyl]piperidine) () are stabilized by conjugated double bonds and methylenedioxy groups.

Q & A

Q. What in vivo models are suitable for evaluating its neuropharmacological potential?

  • Rodent models :
  • Forced swim test (FST) : Assess antidepressant-like effects via immobility time reduction .
  • Hot-plate test : Measure analgesic activity with dose-dependent latency changes .
  • Dosing : Administer orally (5–20 mg/kg) or intraperitoneally, with plasma concentration monitoring via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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